molecular formula C12H9N3 B074506 2-(2-Pyridyl)benzimidazole CAS No. 1137-68-4

2-(2-Pyridyl)benzimidazole

Cat. No. B074506
CAS RN: 1137-68-4
M. Wt: 195.22 g/mol
InChI Key: YNFBMDWHEHETJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Pyridyl)benzimidazole derivatives involves several innovative methods, including direct copper-catalyzed amination and rhodium-catalyzed annulation with alkynes. These methods have been developed to improve yields, reduce reaction steps, and access a broader range of products. For instance, a transition-metal-catalyzed intramolecular CH amination approach from N-arylpyridin-2-amines has been explored, demonstrating an efficient route to these compounds with diverse substitution patterns (Masters et al., 2011); (Peng et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-(2-Pyridyl)benzimidazole derivatives has been analyzed through various spectroscopic and crystallographic methods, revealing their complex and versatile nature. These compounds often exhibit distinct optical properties, such as intense absorption and emission maxima, which are influenced by their structural characteristics (Ge et al., 2011).

Chemical Reactions and Properties

2-(2-Pyridyl)benzimidazole and its derivatives participate in a range of chemical reactions, including annulation and cyclocondensation, leading to the formation of polysubstituted benzenes, indoles, and other heterocyclic compounds. These reactions are facilitated by the presence of functional groups that can undergo nucleophilic substitution and electrophilic aromatic substitution, among other processes (Yan et al., 2009).

Scientific Research Applications

Application 1: Synthesis of Metal Complexes

  • Summary of Application: 2-(2-Pyridyl)benzimidazole (PBI) is used in the synthesis of nickel (II) and copper (II) complexes. These complexes have potential applications in various fields, including catalysis, magnetism, and biochemistry .
  • Methods of Application: PBI is synthesized by solvent-free aldol condensation and complexed with nickel (II) and copper (II) nitrate and perchlorate salts by simple reactions at room temperature .
  • Results or Outcomes: The transition metal complexes were synthesized in good yield and structurally characterized by X-ray crystallography, infrared absorption spectroscopy, and elemental analysis .

Application 2: Biological Studies

  • Summary of Application: A series of 2-(2’-Pyridyl) benzimidazole (PBI) compound was synthesized and derivative compounds were characterized for their phytotoxicity and nematicidal activity against Rootknot nematode Meloidogyne incognita .
  • Methods of Application: The compounds were synthesized and characterized through physical and spectral data was carried out by UV, IR, Mass and nuclear magnetic resonance spectroscopy (1H NMR) .
  • Results or Outcomes: All these synthesized compounds were screened in vitro at different doses for their phytotoxicity and nematicidal activity .

Application 3: Corrosion Inhibitors

  • Summary of Application: Benzimidazoles, including 2-(2-Pyridyl)benzimidazole, are used as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn), and alloys. They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .
  • Methods of Application: Benzimidazoles are added in small amounts to a corrosive solution, where they decrease the rate of attack by the environment on metals .
  • Results or Outcomes: Benzimidazoles act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Application 4: Synthesis of Cobalt (II) Complex

  • Summary of Application: 2-(2-Pyridyl)benzimidazole was used as a chelating fluorescent ligand in the synthesis of a cobalt (II) complex .
  • Methods of Application: The specific methods of application are not detailed in the sources, but typically involve complexation reactions under controlled conditions .
  • Results or Outcomes: The cobalt (II) complex was successfully synthesized .

Application 5: Antimicrobial Agents

  • Summary of Application: Benzimidazole compounds, including 2-(2-Pyridyl)benzimidazole, have remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, antidiabetic .
  • Methods of Application: These compounds are typically synthesized and then tested in vitro for their biological activities .
  • Results or Outcomes: The benzimidazole compounds showed significant antimicrobial and other biological activities .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system .

Future Directions

2-(2-Pyridyl)benzimidazole has been grafted onto magnetic mesoporous silica particles via a simple click reaction, indicating potential applications in materials science . It has also been used in the synthesis of various complexes, suggesting its potential in coordination chemistry .

properties

IUPAC Name

2-pyridin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFBMDWHEHETJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150529
Record name 2-(2-Pyridyl)benzimidazole
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridyl)benzimidazole

CAS RN

1137-68-4
Record name 2-(2′-Pyridyl)benzimidazole
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Record name 2-(2-Pyridyl)benzimidazole
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Record name 1137-68-4
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Record name 2-(2-Pyridyl)benzimidazole
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Record name 2-(2-pyridyl)benzimidazole
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Synthesis routes and methods

Procedure details

A 2 liter 3-neck round-bottom flask fitted with a reflux condenser, N2 (g) inlet, mechanical stirrer, and heating mantle was charged with 88.7 g of 1,2-phenylenediamine, 100.0 g of picolinic acid, and 500 g of polyphosphoric acid. The resulting slurry was slowly heated (over a period of approximately three hours) to 210° C. under a positive nitrogen atmosphere, with mechanical stirring. The reaction mixture was heated for an additional six hours while maintaining the temperature between 200°-220° C. The reaction mixture was cooled to below 100° C. and cautiously poured into 2 liters of hot distilled water. The resulting slurry was stirred for approximately one hour, cooled and the pH adjusted to approximately 6-7 using concentrated aqueous NaOH. The slurry was stirred for an additional hour, cooled, and filtered. The precipitate was thoroughly washed with distilled water and dried.
Quantity
88.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,110
Citations
QD Liu, WL Jia, S Wang - Inorganic chemistry, 2005 - ACS Publications
Five new 2-(2‘-pyridyl)benzimidazole derivative ligands, 1,4-bis[2-(2‘-pyridyl)benzimidazolyl]benzene (1,4-bmb), 4,4‘-bis[2-(2‘-pyridyl)benzimidazolyl]biphenyl (bmbp), 1-bromo-4-[2-(2‘-…
Number of citations: 119 pubs.acs.org
C Sahin, M Ulusoy, C Zafer, C Ozsoy, C Varlikli… - Dyes and …, 2010 - Elsevier
The novel ligand 1-(2,4,6-trimethylbenzyl)-2-(2′-pyridyl)benzimidazole and its heteroleptic ruthenium (II) complex were synthesized. The complex was characterized using …
Number of citations: 34 www.sciencedirect.com
ZS Saify, A Kamil, S Akhtar, M Taha, A Khan… - Medicinal Chemistry …, 2014 - Springer
Pyridyl-benzimidazole analogues 1–11 with variable substituent on phenyl ring of phenacyl moiety were synthesized and evaluated for their urease inhibitory activity. The compounds …
Number of citations: 53 link.springer.com
M Vaquero, N Busto, N Fernández-Pampín… - Inorganic …, 2020 - ACS Publications
A new family of neutral chiral cyclometalated platinum(II) complexes with formula [Pt(κ 2 -(C^N))Cl(κ 1 -(L))], where (C^N) = 2-phenylpyridinate and (L) = 2-(2-pyridyl)benzimidazole (L1) …
Number of citations: 25 pubs.acs.org
KA Reeder, EV Dose, LJ Wilson - Inorganic Chemistry, 1978 - ACS Publications
" A (S= 0)*= k5T (S= 2) fe_, spin-equilibrium species in solution by variable-temperature magnetic and electronic spectral studies. Laser Raman temperature-jump kinetics has been …
Number of citations: 159 pubs.acs.org
JS Casas, A Castiñeiras… - Zeitschrift für …, 2005 - Wiley Online Library
Compounds of type [MX 2 (Hpben)] [M = Pd (X = Cl), Pt (X = Cl, I); Hpben = 2‐(2′‐pyridyl)benzimidazole] were prepared and characterized, and the structures of the Pt derivatives were …
Number of citations: 34 onlinelibrary.wiley.com
M Altaf, H Stoeckli-Evans - Transition metal chemistry, 2009 - Springer
2-(2-Pyridyl)benzimidazole (PBI) was synthesized by solvent-free aldol condensation and complexed with nickel(II) and copper(II) nitrate and perchlorate salts by simple reactions at …
Number of citations: 23 link.springer.com
K Mitra, S Gautam, P Kondaiah… - ChemMedChem, 2016 - Wiley Online Library
Platinum(II) complexes of the type [Pt(L)(cat)] (1 and 2), in which H 2 cat is catechol and L represents two 2‐(2‐pyridyl)benzimidazole ligands with 4,4‐difluoro‐4‐bora‐3a,4a‐diaza‐s‐…
M Serratrice, MA Cinellu, L Maiore, M Pilo… - Inorganic …, 2012 - ACS Publications
A variety of gold(III) and gold(I) derivatives of 2-(2′-pyridyl)benzimidazole (pbiH) were synthesized and fully characterized and their antiproliferative properties evaluated in a …
Number of citations: 89 pubs.acs.org
ZB Ou, YH Lu, YM Lu, S Chen, YH Xiong… - Journal of …, 2013 - Taylor & Francis
A Cu(II) complex with 2-(2′-pyridyl)benzimidazole and l-arginine has been synthesized and investigated by elemental analysis, molar conductivity, IR, UV/vis, and X-ray diffraction. The …
Number of citations: 35 www.tandfonline.com

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